molecular formula C14H14N4O4 B2927121 5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 1144459-09-5

5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione

Cat. No.: B2927121
CAS No.: 1144459-09-5
M. Wt: 302.29
InChI Key: GTVDWKBERYKDKR-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with another pyrimidine ring . These compounds have been the subject of considerable interest due to their potential for application in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines often involves the use of 5-acetyl-4-aminopyrimidines as starting compounds . Various synthetic routes have been proposed, including acylation followed by cyclization, and reductive amination followed by cyclization .


Molecular Structure Analysis

The molecular structure of pyrimido[4,5-d]pyrimidines is characterized by two fused pyrimidine rings. The exact structure can vary depending on the substituents attached to the rings .


Chemical Reactions Analysis

Pyrimido[4,5-d]pyrimidines can undergo a variety of chemical reactions, depending on the substituents present. For example, they can participate in reactions with guanidines, amidines, and formamide .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimido[4,5-d]pyrimidines can vary widely depending on their specific structure and substituents. For example, some compounds in this class are solids at room temperature .

Scientific Research Applications

Organic Synthesis Methodologies

Research has explored the synthesis of diverse chemical structures incorporating pyrimidine derivatives, highlighting the compound's utility in creating pharmaceutically relevant molecules. Brahmachari and Nayek (2017) developed a catalyst-free, efficient one-pot synthesis method for creating a new series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones, showcasing the versatility of pyrimidine derivatives in organic synthesis under mild conditions without the need for column chromatographic purification (Brahmachari & Nayek, 2017).

Antimicrobial Studies

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Kumar et al. (2014) synthesized a novel series of pyrimidine pyrazole derivatives and evaluated their antimicrobial activity, finding significant antibacterial and antifungal effects among the synthesized compounds. This research underscores the potential of pyrimidine derivatives in developing new antimicrobial agents (Kumar et al., 2014).

Structural and Chemical Properties Exploration

Investigations into the structural and chemical properties of pyrimidine derivatives contribute to a deeper understanding of their potential applications. For instance, research conducted by Mendigalieva et al. (2022) focused on the spectral-luminescent properties of 5-(benzylidene)pyrimidine-2,4,6-triones, revealing their potential for use in fluorescence-based applications due to their aggregation-induced emission characteristics. This study highlights the utility of pyrimidine derivatives in developing luminescent materials for various technological applications (Mendigalieva et al., 2022).

Safety and Hazards

The safety and hazards associated with pyrimido[4,5-d]pyrimidines can vary depending on the specific compound. Some compounds in this class have shown cytotoxic activities, suggesting potential hazards if not handled properly .

Future Directions

Future research in this area could involve the development of new synthetic routes to pyrimido[4,5-d]pyrimidines, as well as the exploration of their potential therapeutic applications. For example, there is interest in developing these compounds as anticancer and anti-inflammatory agents .

Properties

IUPAC Name

5-(4-hydroxyphenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c1-17-11-9(12(20)18(2)14(17)22)10(15-13(21)16-11)7-3-5-8(19)6-4-7/h3-6,10,19H,1-2H3,(H2,15,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVDWKBERYKDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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